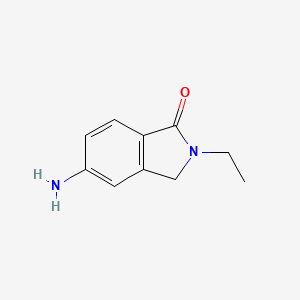

5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one

Descripción general

Descripción

5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It is a solid substance that is stored in a refrigerator .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N2O/c1-2-12-6-7-5-8(11)3-4-9(7)10(12)13/h3-5H,2,6,11H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Synthesis Techniques : The compound 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one can be synthesized using various techniques. For instance, Sato et al. (1986) described the synthesis of similar compounds through selective alkylation in a phase-transfer catalyst system (Sato, Senzaki, Goto, & Saito, 1986). Additionally, Bevk et al. (2001) explored the synthesis and transformations of related ethyl derivatives, highlighting the versatility of these compounds in chemical synthesis (Bevk, Kmetič, Rečnik, Svete, Golič, Golobič, & Stanovnik, 2001).

Solvent-Free Synthesis : Alizadeh-Kouzehrash and Rahmati (2020) demonstrated a solvent-free method for synthesizing isoindolo derivatives, showcasing an environmentally friendly approach to producing these compounds (Alizadeh-Kouzehrash & Rahmati, 2020).

One-Pot Synthesis : Milen et al. (2016) described a practical and efficient one-pot synthesis method for creating isoindol phosphonates, further indicating the compound's utility in streamlined chemical processes (Milen, Dancsó, Földesi, Slégel, & Volk, 2016).

Applications in Molecular Chemistry

Matrix Metalloproteinase Inhibitors : Brown et al. (1994) identified that certain derivatives of isoindoles, similar to 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one, are potent inhibitors of matrix metalloproteinases, enzymes involved in tissue remodeling and implicated in various diseases (Brown et al., 1994).

Anticancer Agents : The synthesis of isomers of ethyl derivatives of similar compounds has shown antitumor activity, as explored by Temple and Rener (1989), indicating potential applications in cancer research (Temple & Rener, 1989).

Luminescent and Nonlinear Optical Properties : Nadeem et al. (2017) studied the luminescent and nonlinear optical properties of a triazole derivative, suggesting potential applications in photonics and optoelectronics (Nadeem et al., 2017).

Crystal Structure Analysis : Kumar et al. (2018) synthesized a pyrazole derivative and determined its crystal structure, providing insights into the molecular structure and interactions of these compounds (Kumar, Banerjee, Brahmachari, & Gupta, 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating harmfulness if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively .

Propiedades

IUPAC Name |

5-amino-2-ethyl-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-2-12-6-7-5-8(11)3-4-9(7)10(12)13/h3-5H,2,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABHYVLKNVQMNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2=C(C1=O)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680573 | |

| Record name | 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one | |

CAS RN |

1234615-94-1 | |

| Record name | 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

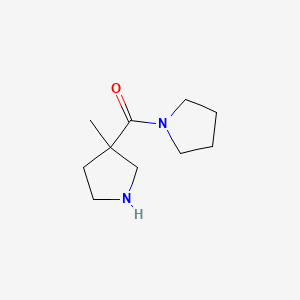

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate](/img/structure/B582419.png)

![2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B582425.png)

![4-Chloroimidazo[2,1-f][1,2,4]triazine](/img/structure/B582432.png)